3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)-1h-Indazole-6-Carbonitrile
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Overview
Description
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE is a small molecule belonging to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Formation of the Indazole Ring: The indazole ring is formed through cyclization reactions involving hydrazine derivatives.
Final Coupling and Functionalization: The final steps involve coupling the indole and indazole cores and introducing the aminomethyl and carbonitrile groups through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvents), and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonitrile group can yield primary amines .
Scientific Research Applications
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, its inhibition of Cancer Osaka Thyroid Kinase (COT or MAP3K8) leads to reduced production of pro-inflammatory cytokines and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE: This compound shares a similar indole and piperidine structure but differs in the presence of a quinoline moiety instead of an indazole ring.
N-((1-METHYL-1H-INDOL-3-YL)METHYL)-2-(1H-PYRAZOL-1-YL OR TRIAZOLYL)-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDES: These compounds share the indole core but differ in the substituents and functional groups attached to the core.
Uniqueness
The uniqueness of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)-1H-INDAZOLE-6-CARBONITRILE lies in its specific combination of an indole, indazole, and piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[5-[[4-(aminomethyl)piperidin-1-yl]methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C23H24N6/c24-12-15-5-7-29(8-6-15)14-17-2-4-20-18(9-17)11-22(26-20)23-19-3-1-16(13-25)10-21(19)27-28-23/h1-4,9-11,15,26H,5-8,12,14,24H2,(H,27,28) |
InChI Key |
WBKUBPBCFYCSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)C#N |
Origin of Product |
United States |
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